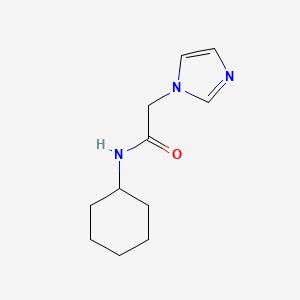

N-cyclohexyl-2-imidazol-1-ylacetamide

Description

N-Cyclohexyl-2-imidazol-1-ylacetamide is a heterocyclic acetamide derivative characterized by an imidazole ring linked via a methylene group to an acetamide scaffold, with a cyclohexyl substituent on the amide nitrogen. This compound exhibits distinct spectral properties:

- IR Spectroscopy: Key absorption bands include 3297 cm⁻¹ (N-H stretch), 2854 cm⁻¹ (C-H stretch), 1654 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C=N stretch) .

- ¹H NMR: Peaks at δ 7.537 ppm (N=CH), 7.179–7.269 ppm (NH), 6.964–7.179 ppm (imidazole protons), and 1.164–1.854 ppm (cyclohexyl protons) confirm its structure .

- Mass Spectrometry: A molecular ion peak at m/z 208 ([M+1]⁺) aligns with its molecular formula .

Properties

IUPAC Name |

N-cyclohexyl-2-imidazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c15-11(8-14-7-6-12-9-14)13-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDFLUHIICGXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Differences

Notes:

- Imidazole vs. Benzimidazole/Triazole/Tetrazole : The imidazole ring in the target compound is smaller and less hydrophobic compared to benzimidazole () or triazole (). Tetrazole-containing analogs () introduce enhanced acidity due to the tetrazole’s NH proton .

Spectral and Physicochemical Comparisons

Table 3: Spectral Data Highlights

Notes:

- The C=O stretch in the target compound (1654 cm⁻¹) is slightly lower than in triazole derivatives (1676–1682 cm⁻¹), suggesting electronic differences in the amide environment .

- ¹H NMR signals for the methylene group (N-CH₂) vary: 4.635 ppm in the target compound vs. 5.38–5.48 ppm in triazole analogs, reflecting differing electronic environments .

Preparation Methods

Synthesis of Ethyl 1H-Imidazol-1-yl Acetate

Imidazole undergoes nucleophilic alkylation with ethyl chloroacetate in anhydrous acetone under reflux conditions. Key steps include:

-

Combining imidazole (0.05 mol) with ethyl chloroacetate (0.075 mol) in dry acetone.

-

Adding anhydrous potassium carbonate (0.05 mol) as a base to deprotonate imidazole, enhancing nucleophilicity.

-

Refluxing until complete consumption of starting materials (monitored via TLC).

-

Isolating the product by evaporating acetone, extracting with carbon tetrachloride, and drying over sodium sulfate.

This step yields ethyl 1H-imidazol-1-yl acetate as a semi-liquid product (82% yield). The ester serves as a critical intermediate for subsequent amidation.

Amidation with Cyclohexylamine

The ester intermediate reacts with cyclohexylamine under thermal conditions to form the target acetamide:

-

Heating ethyl 1H-imidazol-1-yl acetate (0.02 mol) with cyclohexylamine (0.03 mol) without solvent.

-

Extracting the crude product with chloroform and drying over sodium sulfate.

The final compound, N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b), is obtained in moderate yield, though the exact value is unspecified.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses:

Spectroscopic Data

Purity Assessment

Thin-layer chromatography (TLC) on silica gel G plates with chloroform/hexane (3:1) confirms homogeneity, visualized via iodine vapor.

Optimization and Scalability Considerations

Solvent and Temperature Effects

-

Solvent Choice: Anhydrous acetone facilitates high-yield alkylation by minimizing side reactions. Alternatives like acetonitrile or 1,4-dioxane, as seen in analogous syntheses, may require longer reaction times without yield improvement.

-

Neat Conditions: A solvent-free approach at 70°C, adapted from El-Saghier reactions, could theoretically enhance atom economy and reduce purification steps, though this remains untested for the target compound.

Base Selection

Potassium carbonate outperforms triethylamine in deprotonating imidazole, as evidenced by faster reaction kinetics and higher ester yields.

Comparative Analysis of Synthetic Approaches

Discussion of Alternative Methodologies

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-cyclohexyl-2-imidazol-1-ylacetamide?

The synthesis of this compound typically involves multi-step pathways, including imidazole ring formation and subsequent functionalization. Key steps include:

- Imidazole ring synthesis : Cyclization of glyoxal with ammonia and formaldehyde under acidic conditions (e.g., acetic acid) to form the imidazole core .

- Acetamide linkage : Reaction of the imidazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in the presence of bases (e.g., NaOH) to introduce the acetamide group .

- Cyclohexyl substitution : Coupling the intermediate with cyclohexylamine via nucleophilic substitution, requiring controlled pH (7–9) and solvents like DMF or THF .

- Optimization parameters : Temperature (60–80°C), reaction time (12–24 hours), and catalyst selection (e.g., triethylamine for amide bond formation) are critical for yields >70% . Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

Structural validation requires a combination of techniques:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.5–4.0 ppm (CH₂ adjacent to imidazole), and δ 7.0–7.5 ppm (imidazole protons) .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl), 120–140 ppm (imidazole carbons), and 25–35 ppm (cyclohexyl carbons) .

Advanced Research Questions

Q. How to design experiments to investigate the bioactivity of this compound against enzyme targets?

- Target selection : Prioritize enzymes with known imidazole-acetamide interactions (e.g., cytochrome P450, kinases) using molecular docking simulations (AutoDock Vina) .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

- Binding kinetics : Use surface plasmon resonance (SPR) to determine association/dissociation rates .

- Cellular models : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., HeLa, MCF-7) .

- Data validation : Compare results with structurally similar compounds (e.g., N-benzyl derivatives) to identify SAR trends .

Q. How to resolve contradictions in reported biological activities of imidazole-acetamide derivatives?

Discrepancies often arise from variations in assay conditions or structural modifications. Strategies include:

- Standardized protocols : Replicate assays under uniform conditions (pH 7.4 buffer, 37°C) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing activity .

- Crystallography : Solve co-crystal structures of the compound with target proteins to clarify binding modes (e.g., PDB ID 483 for related analogs) .

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., solvent polarity, cell line heterogeneity) .

Q. What strategies optimize reaction yields in the presence of competing side reactions during synthesis?

- Side reaction mitigation :

| Side Reaction | Cause | Solution |

|---|---|---|

| Imidazole ring oxidation | Oxidative conditions | Use inert atmosphere (N₂/Ar) and antioxidants (BHT) . |

| Acetamide hydrolysis | Acidic/basic conditions | Control pH (6–8) and avoid aqueous media during coupling . |

- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for selective substitutions .

- Process monitoring : Employ TLC or HPLC to detect intermediates and adjust stoichiometry in real-time .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.